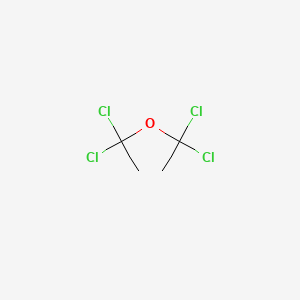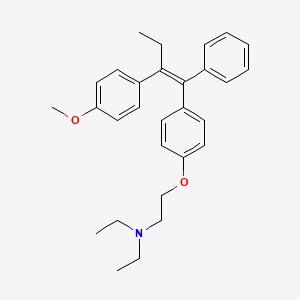
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-methoxyphenyl magnesium bromide with 1-phenyl-1-buten-3-one to form the intermediate 2-(p-methoxyphenyl)-1-phenyl-1-butenyl. This intermediate is then reacted with p-hydroxyphenyl triethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(p-Methoxyphenyl)-1-phenyl-1-butenyl: A precursor in the synthesis of the target compound.
p-Hydroxyphenyl triethylamine: Another precursor used in the synthesis.
2-Methoxyphenyl isocyanate: A related compound with similar structural features.
Uniqueness
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine is unique due to its specific combination of aromatic and aliphatic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
35258-08-3 |
|---|---|
Molekularformel |
C29H35NO2 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[(Z)-2-(4-methoxyphenyl)-1-phenylbut-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C29H35NO2/c1-5-28(23-13-17-26(31-4)18-14-23)29(24-11-9-8-10-12-24)25-15-19-27(20-16-25)32-22-21-30(6-2)7-3/h8-20H,5-7,21-22H2,1-4H3/b29-28- |
InChI-Schlüssel |
XSJAVFGHNCNINQ-ZIADKAODSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(CC)CC)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(CC)CC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


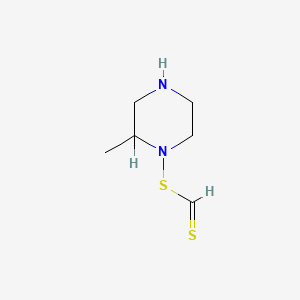

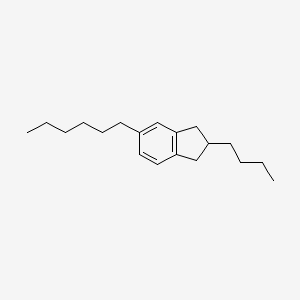
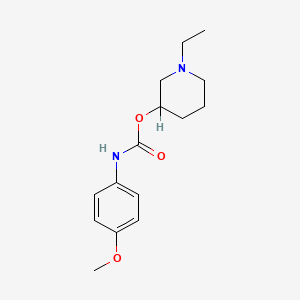
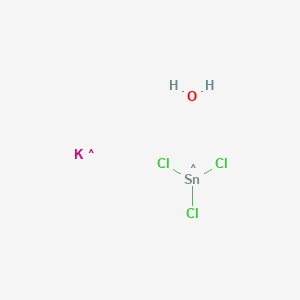

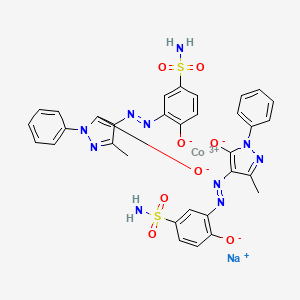
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
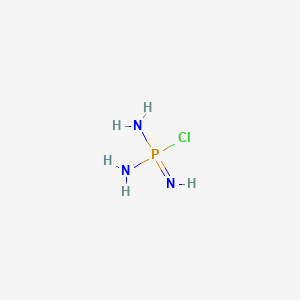
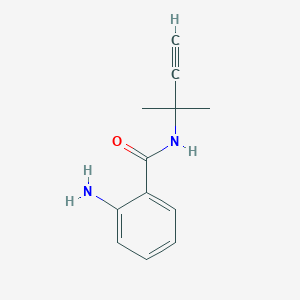
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
